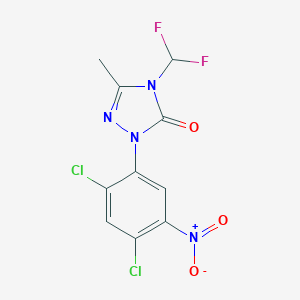

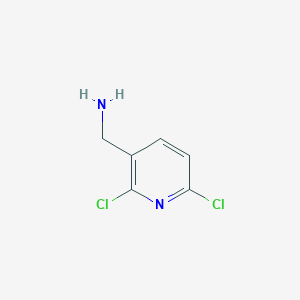

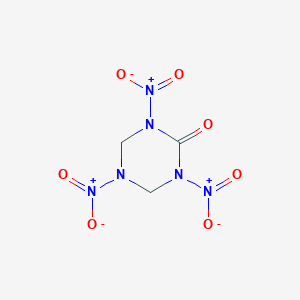

![molecular formula C7H5N3O3 B169803 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 155085-55-5](/img/structure/B169803.png)

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a chemical compound with the CAS Number: 155085-55-5 . It has a molecular weight of 179.13 . It is a solid at room temperature .

Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 14 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 179.13 .Scientific Research Applications

Triazole derivatives, including 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid, play a critical role in medicinal chemistry due to their extensive range of biological activities. These compounds have been studied for their potential applications in drug discovery, highlighting the significance of triazoles in the development of new therapeutic agents. The triazole core structure is a versatile scaffold that can be modified to enhance biological activity and specificity for various targets.

Synthesis and Biological Evaluation

The synthesis and biological evaluation of triazole derivatives have been a focal point of research. Novel synthetic methodologies for triazole derivatives have been developed, emphasizing the importance of these compounds in the pharmaceutical industry. Triazoles have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Such diversity in biological action underscores the potential of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid and similar compounds in therapeutic applications (Ferreira et al., 2013).

Chemical Properties and Reactivity

The chemical reactivity of triazole derivatives has been explored to develop new compounds with enhanced pharmacological profiles. Advances in the synthesis of 1,2,3-triazoles using eco-friendly procedures highlight the ongoing efforts to improve the sustainability of chemical syntheses while maintaining or enhancing the biological activity of the resulting compounds. Such research points to the potential of triazole derivatives in green chemistry and sustainable drug development (de Souza et al., 2019).

Safety And Hazards

properties

IUPAC Name |

7-hydroxy-2H-benzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-5-2-3(7(12)13)1-4-6(5)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICBDEMSWFCSTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613244 |

Source

|

| Record name | 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid | |

CAS RN |

155085-55-5 |

Source

|

| Record name | 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)